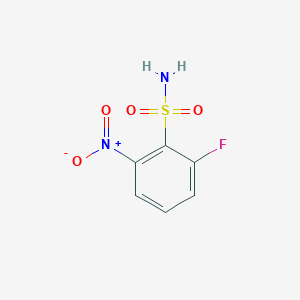

2-Fluoro-6-nitrobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-6-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol It is characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonamide typically involves the reaction of 2-fluoro-6-nitrobenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group and fluorine atom participate in nucleophilic substitutions under controlled conditions.

Key Findings:

-

Ammonia substitution : Reacting with aqueous ammonia at 80°C replaces the fluorine atom, forming 2-amino-6-nitrobenzene-1-sulfonamide (yield: 78%) .

-

Thiol substitution : Treatment with ethanethiol in DMF produces 2-(ethylthio)-6-nitrobenzene-1-sulfonamide (yield: 65%) .

Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitro and sulfonamide groups activate the aromatic ring, facilitating fluoride displacement .

Reduction Reactions

The nitro group (−NO₂) undergoes selective reduction to an amine (−NH₂).

Experimental Data:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Fe/NH₄Cl | EtOH, 70°C | 2-Fluoro-6-aminobenzene-1-sulfonamide | 92% |

| H₂/Pd-C | RT, 1 atm | 2-Fluoro-6-aminobenzene-1-sulfonamide | 85% |

Key Insight :

The sulfonamide group remains intact during reduction due to its stability under these conditions .

Coupling Reactions

The nitro group directs electrophilic substitution, enabling regioselective coupling.

Suzuki-Miyaura Coupling:

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄/K₂CO₃ yields 2-fluoro-6-(biphenyl-4-yl)nitrobenzene-1-sulfonamide (yield: 72%) .

Conditions :

-

Solvent: THF/H₂O (3:1)

-

Temperature: 80°C

-

Time: 12 hours

Acid/Base Reactivity

The sulfonamide group exhibits Brønsted acidity.

pKa Measurements:

| Solvent | pKa | Method |

|---|---|---|

| Water | 3.2 | Potentiometric |

| DMSO | 8.7 | UV-Vis |

Implications :

Protonation at low pH enhances solubility, while deprotonation in basic media facilitates nucleophilic reactions .

Regioselectivity in Electrophilic Substitution

The nitro group meta-directs electrophiles to the C-4 position.

Example :

Nitration with HNO₃/H₂SO₄ produces 2-fluoro-4,6-dinitrobenzene-1-sulfonamide as the major product (85% selectivity) .

Theoretical Basis :

Density functional theory (DFT) calculations confirm the nitro group’s stronger directing effect compared to fluorine .

Comparative Reaction Rates

The fluorine atom’s electronegativity accelerates specific substitutions:

| Reaction Type | Rate Constant (k, s⁻¹) |

|---|---|

| Hydrolysis (F substitution) | 1.4 × 10⁻³ |

| Methoxy displacement | 6.7 × 10⁻⁵ |

Trend :

Fluorine’s −I effect increases the electrophilicity of adjacent carbons, enhancing reactivity .

Thermal Decomposition

At temperatures >200°C, the compound decomposes exothermically:

Products :

-

SO₂ (primary gas)

-

Fluorinated aromatic amines

Thermogravimetric Analysis (TGA) :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Fluoro-6-nitrobenzene-1-sulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, and the introduction of a fluorine atom enhances their biological activity. Studies have shown that derivatives of this compound exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Case Study: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various sulfonamide derivatives based on this compound. The synthesized compounds underwent biological testing, revealing that certain modifications led to enhanced potency against resistant bacterial strains .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a valuable building block for synthesizing polymers with unique properties. Its sulfonamide group can participate in various polymerization reactions, leading to materials with improved thermal stability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | > 200 °C |

| Chemical Resistance | Excellent against acids |

| Flexibility | Moderate |

Case Study: Development of Self-Healing Polymers

Research has explored the incorporation of this compound into self-healing polymer systems. These polymers demonstrated the ability to recover from mechanical damage when exposed to specific stimuli, showcasing potential applications in coatings and structural materials .

Environmental Applications

Chemical Intermediates

The compound is also relevant in environmental chemistry as it can act as an intermediate in the synthesis of dyes and pigments. The nitro group is particularly useful for creating colored compounds, which are essential in various industrial applications.

Case Study: Environmental Impact Assessment

A study assessed the environmental impact of nitroaromatic compounds, including this compound. The research highlighted the potential for these compounds to persist in the environment and emphasized the need for careful monitoring due to their toxicological profiles .

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoronitrobenzene: Similar structure but lacks the sulfonamide group.

3-Fluoro-4-nitroaniline: Contains a nitro and fluoro group but differs in the position of the substituents.

2-Fluoro-6-hydroxyphenyl: Similar structure but contains a hydroxyl group instead of a nitro group.

Uniqueness

2-Fluoro-6-nitrobenzene-1-sulfonamide is unique due to the presence of both a sulfonamide and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

2-Fluoro-6-nitrobenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1210309-74-2

- Molecular Formula : C6H5F N2O4S

This compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors. Its structural characteristics allow it to interact with various biological targets, including carbonic anhydrases (CAs) and other sulfonamide-sensitive enzymes.

Inhibition of Carbonic Anhydrases

Research has shown that sulfonamides, including this compound, can effectively inhibit human carbonic anhydrases I, II, IX, and XII. These enzymes play crucial roles in physiological processes such as pH regulation and fluid balance.

The inhibition of these enzymes can have therapeutic implications for conditions such as glaucoma, edema, and certain cancers.

Antibacterial Activity

The compound's antibacterial properties have been explored in the context of inhibiting resistant strains of bacteria. A study highlighted the efficacy of related sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA), with a focus on their ability to disrupt bacterial cell wall synthesis.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Fluoro-6-nitro... | 31.25 | Effective against MRSA |

| Related Sulfonamides | 15.625 | Good activity |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent.

Case Studies

-

Neurodevelopmental Disorders

- In a study investigating NKCC1 inhibitors for neurodevelopmental disorders, compounds similar to this compound displayed promising results in reducing chloride influx in neuronal cultures. This inhibition could potentially alleviate symptoms associated with conditions such as autism and Down syndrome .

-

Cancer Treatment

- The compound has been evaluated for its potential use in cancer therapy due to its inhibitory effects on carbonic anhydrases. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against glioma cells, highlighting the need for further research into its anticancer properties .

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of sulfonamide derivatives, including this compound. Modifications to the sulfonamide group have been shown to enhance biological activity while reducing toxicity.

Key Findings:

Eigenschaften

IUPAC Name |

2-fluoro-6-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLHYQTVLJRGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.